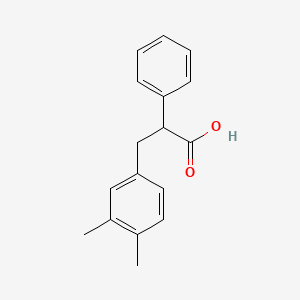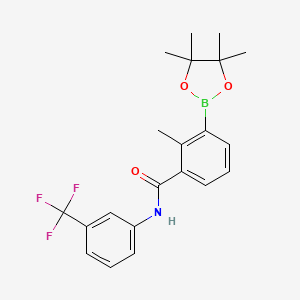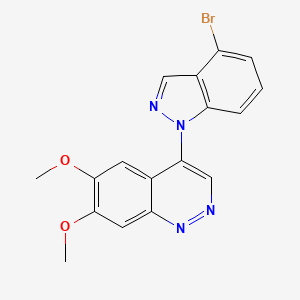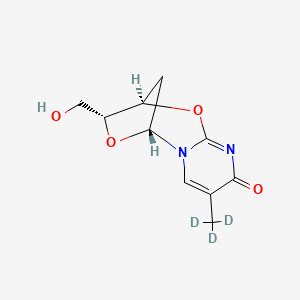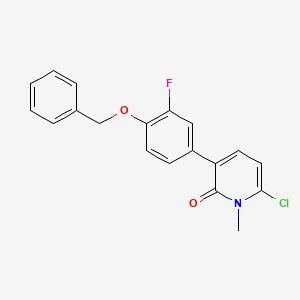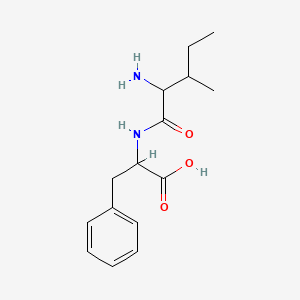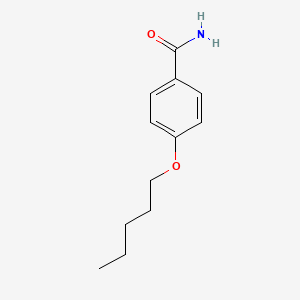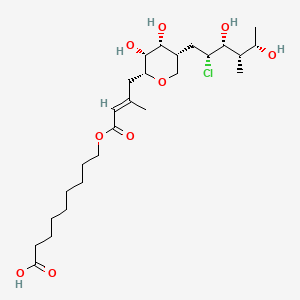
2-Chloro-3-hydroxymupirocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxymupirocin is a derivative and impurity of mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C26H45ClO9, and it has a molecular weight of 537.08 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxymupirocin involves the chlorination of mupirocin. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-hydroxymupirocin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-3-hydroxymupirocin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of mupirocin formulations.
Biology: The compound is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a topical antibiotic.
Industry: It is used in the quality control and assurance of mupirocin production.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-hydroxymupirocin is similar to that of mupirocin. It inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This inhibition prevents the synthesis of proteins necessary for bacterial growth and replication, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mupirocin: The parent compound, used as a topical antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Pseudomonic Acid B, C, and D: Other derivatives with varying degrees of antibacterial activity.
Uniqueness
2-Chloro-3-hydroxymupirocin is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This modification can potentially enhance its antibacterial properties or alter its spectrum of activity compared to other mupirocin derivatives.
Propriétés
Formule moléculaire |
C26H45ClO9 |
|---|---|
Poids moléculaire |
537.1 g/mol |
Nom IUPAC |
9-[(E)-4-[(2R,3R,4R,5R)-5-[(2R,3R,4S,5S)-2-chloro-3,5-dihydroxy-4-methylhexyl]-3,4-dihydroxyoxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid |
InChI |
InChI=1S/C26H45ClO9/c1-16(13-23(31)35-11-9-7-5-4-6-8-10-22(29)30)12-21-26(34)25(33)19(15-36-21)14-20(27)24(32)17(2)18(3)28/h13,17-21,24-26,28,32-34H,4-12,14-15H2,1-3H3,(H,29,30)/b16-13+/t17-,18-,19+,20+,21+,24+,25+,26-/m0/s1 |
Clé InChI |
LLUMGKUWIGDCTG-FDTMSFRLSA-N |
SMILES isomérique |
C[C@@H]([C@H](C)O)[C@H]([C@@H](C[C@@H]1CO[C@@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)Cl)O |
SMILES canonique |
CC(C(C)O)C(C(CC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





